7-fluoro-3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1-benzofuran-2-carboxamide
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Overview
Description
7-fluoro-3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1-benzofuran-2-carboxamide is a synthetic compound that belongs to the class of benzofuran derivatives
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 7-fluoro-3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1-benzofuran-2-carboxamide typically involves multiple steps, including the formation of the benzofuran ring, introduction of the fluorine atom, and attachment of the triazole moiety. One common method involves the Suzuki–Miyaura coupling reaction, which is widely used for forming carbon-carbon bonds under mild conditions . This reaction utilizes boron reagents and palladium catalysts to achieve high yields and selectivity.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high efficiency and purity. The use of continuous flow reactors and automated systems can enhance the scalability and reproducibility of the synthesis process.
Chemical Reactions Analysis
Types of Reactions
7-fluoro-3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1-benzofuran-2-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or hydroxylated derivatives.
Reduction: Reduction reactions can lead to the formation of reduced analogs with different functional groups.
Substitution: Electrophilic and nucleophilic substitution reactions can introduce new substituents on the benzofuran ring or triazole moiety.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., hydrogen peroxide), reducing agents (e.g., sodium borohydride), and various nucleophiles and electrophiles. Reaction conditions such as temperature, solvent, and catalyst choice play a crucial role in determining the reaction outcome.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce new functional groups, leading to a diverse array of compounds.
Scientific Research Applications
7-fluoro-3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1-benzofuran-2-carboxamide has shown potential in various scientific research applications, including:
Biology: Its unique structure allows it to interact with biological targets, making it a candidate for studying enzyme inhibition and receptor binding.
Medicine: The compound’s potential pharmacological properties, such as antimicrobial and anticancer activities, are being explored in preclinical studies.
Industry: It can be used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of 7-fluoro-3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1-benzofuran-2-carboxamide involves its interaction with molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to specific sites, modulating the activity of these targets and affecting various biochemical pathways. Detailed studies on its binding affinity and specificity are essential to understand its full mechanism of action.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other benzofuran derivatives and triazole-containing molecules, such as:
Fluconazole: An antifungal agent with a triazole moiety.
Voriconazole: Another antifungal with a similar structure.
Rufinamide: An antiepileptic drug containing a triazole ring.
Uniqueness
What sets 7-fluoro-3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1-benzofuran-2-carboxamide apart is its unique combination of a benzofuran ring, a triazole moiety, and a fluorine atom. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
7-fluoro-3-methyl-N-[1-(1,2,4-triazol-1-yl)propan-2-yl]-1-benzofuran-2-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H15FN4O2/c1-9(6-20-8-17-7-18-20)19-15(21)13-10(2)11-4-3-5-12(16)14(11)22-13/h3-5,7-9H,6H2,1-2H3,(H,19,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WBHZWAWURFSUPT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(OC2=C1C=CC=C2F)C(=O)NC(C)CN3C=NC=N3 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H15FN4O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.30 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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